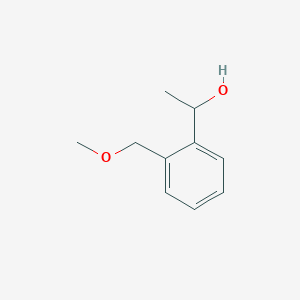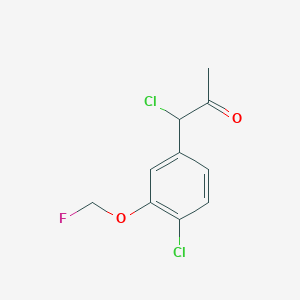
1-(2-(Methoxymethyl)phenyl)ethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-(Methoxymethyl)phenyl)ethanol is an organic compound with the molecular formula C10H14O2 It is a type of alcohol that features a methoxymethyl group attached to a phenyl ring, which is further connected to an ethanol moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-(2-(Methoxymethyl)phenyl)ethanol can be synthesized through several methods. One common approach involves the reduction of 1-(2-(Methoxymethyl)phenyl)ethanone using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under controlled conditions . The reaction typically takes place in an inert solvent like tetrahydrofuran (THF) or ethanol at low temperatures to ensure high yield and purity.
Industrial Production Methods: Industrial production of this compound may involve catalytic hydrogenation of the corresponding ketone using a metal catalyst such as palladium on carbon (Pd/C) under hydrogen gas pressure. This method is efficient for large-scale production and ensures high selectivity and yield .
Analyse Chemischer Reaktionen
Types of Reactions: 1-(2-(Methoxymethyl)phenyl)ethanol undergoes various chemical reactions, including:
Reduction: It can be further reduced to the corresponding alkane using strong reducing agents such as LiAlH4.
Common Reagents and Conditions:
Oxidation: CrO3 in acetic acid or KMnO4 in aqueous solution.
Reduction: LiAlH4 in dry ether or NaBH4 in methanol.
Substitution: SOCl2 in the presence of pyridine.
Major Products:
Oxidation: 1-(2-(Methoxymethyl)phenyl)ethanone.
Reduction: 1-(2-(Methoxymethyl)phenyl)ethane.
Substitution: 1-(2-(Methoxymethyl)phenyl)ethyl chloride.
Wissenschaftliche Forschungsanwendungen
1-(2-(Methoxymethyl)phenyl)ethanol has diverse applications in scientific research:
Wirkmechanismus
The mechanism of action of 1-(2-(Methoxymethyl)phenyl)ethanol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For instance, it can inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation . The exact molecular targets and pathways are still under investigation, and further research is needed to elucidate the detailed mechanisms .
Vergleich Mit ähnlichen Verbindungen
1-(2-(Methoxymethyl)phenyl)ethanol can be compared with other similar compounds, such as:
1-(2-(Methoxymethyl)phenyl)ethanone: This compound is the oxidized form of this compound and has different chemical properties and applications.
2-(2-(Methoxymethyl)phenyl)ethanol: A structural isomer with similar properties but different reactivity and applications.
Phenoxyethanol: Another aromatic alcohol with distinct uses in cosmetics and pharmaceuticals.
The uniqueness of this compound lies in its specific structural features and the resulting chemical and biological properties, making it a valuable compound for various applications.
Eigenschaften
Molekularformel |
C10H14O2 |
|---|---|
Molekulargewicht |
166.22 g/mol |
IUPAC-Name |
1-[2-(methoxymethyl)phenyl]ethanol |
InChI |
InChI=1S/C10H14O2/c1-8(11)10-6-4-3-5-9(10)7-12-2/h3-6,8,11H,7H2,1-2H3 |
InChI-Schlüssel |
SIZGGCFLBVMLAI-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C1=CC=CC=C1COC)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











![(S)-4-Oxaspiro[2.5]octan-6-OL](/img/structure/B14036090.png)




